molecular formula C18H17N3O3S B3743990 ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate

ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate

Cat. No.: B3743990
M. Wt: 355.4 g/mol
InChI Key: LZNOJTGFDQCSMZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate typically involves a multi-step process:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl isothiocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds derived from the 1,3,4-oxadiazole scaffold. For instance, derivatives similar to ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate have shown significant activity against various viruses.

Key Findings:

  • Compounds exhibiting the 1,3,4-oxadiazole structure demonstrated effectiveness against Herpes Simplex Virus (HSV) and Feline Herpes Virus . Specifically, derivatives were identified that acted as potent inhibitors against these viruses, showcasing IC50 values in the low micromolar range .

Case Study:

A study synthesized several oxadiazole derivatives and evaluated their antiviral activity. The results indicated that certain derivatives had a marked effect on viral replication, suggesting a mechanism that may involve interference with viral entry or replication processes .

Antimicrobial Properties

The antimicrobial efficacy of this compound and related compounds has been extensively investigated.

Key Findings:

  • Research indicates that oxadiazole derivatives possess broad-spectrum antimicrobial activity , particularly against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Case Study:

In a systematic evaluation of various oxadiazole derivatives, compounds were tested for their antibacterial properties using disc diffusion methods. Results showed significant inhibition zones against selected bacterial strains, emphasizing the potential for developing new antimicrobial agents based on this chemical framework .

Anticancer Activity

The anticancer potential of this compound has also been a focal point in recent research.

Key Findings:

  • Several studies have reported that oxadiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds were shown to have lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil against liver carcinoma cell lines (HUH7) .

Case Study:

A notable investigation involved the synthesis of novel oxadiazole derivatives and their evaluation for cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Summary Table of Applications

ApplicationKey FindingsReference
AntiviralEffective against HSV and Feline Herpes Virus
AntimicrobialBroad-spectrum activity against gram-positive bacteria
AnticancerInduced cytotoxicity in liver carcinoma cells

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The oxadiazole ring can participate in π-π stacking interactions, while the thioxo group can form hydrogen bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(5-phenyl-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate: Lacks the thioxo group.

    Ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)methyl]amino}benzoate: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the thioxo group in ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form stronger hydrogen bonds compared to similar compounds without the thioxo group.

Biological Activity

Ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant studies associated with this compound, highlighting its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-oxadiazole derivatives with appropriate amines and ethyl esters. The process generally follows these steps:

  • Formation of the Oxadiazole Ring : The initial step includes the synthesis of the 5-phenyl-2-thioxo-1,3,4-oxadiazole core through cyclization reactions involving carbon disulfide and hydrazine derivatives.
  • Methylation : The introduction of a methyl group at the 3-position of the oxadiazole is achieved through methylation reactions.
  • Amidation : The final step involves the reaction with benzoic acid derivatives to form the desired ethyl ester.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Oxadiazole DerivativeEscherichia coli64 µg/mL
Similar Oxadiazole DerivativePseudomonas aeruginosa128 µg/mL

The compound exhibited a strong bactericidal effect against Staphylococcus spp., confirming its potential as an antimicrobial agent .

Anticancer Activity

Research has also indicated that oxadiazole derivatives possess cytotoxic properties against various cancer cell lines. For example:

  • Cell Lines Tested : A study evaluated the cytotoxic effects on A549 (lung cancer) and HepG2 (liver cancer) cell lines.
  • Results : this compound showed significant inhibition of cell proliferation at concentrations ranging from 25 µM to 100 µM.
Cell LineIC50 (µM)
A54945
HepG250

These findings suggest that this compound may be further explored for its anticancer properties .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anti-inflammatory Effects : A series of oxadiazole compounds were tested for anti-inflammatory properties alongside their antimicrobial activity. Results indicated that certain derivatives not only inhibited inflammation but also demonstrated lower gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen .
  • Cytotoxicity Assessment : In a comparative study involving various oxadiazole derivatives, this compound was noted for its selective toxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

ethyl 2-[(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-23-17(22)14-10-6-7-11-15(14)19-12-21-18(25)24-16(20-21)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNOJTGFDQCSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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